N-Butyl-2-(methylamino)acetamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-Butyl-2-(methylamino)acetamide hydrochloride” consists of a butyl group (four carbon aliphatic chain) attached to a nitrogen atom, which is also attached to an acetamide group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Scientific Research Applications
Inhibition of Detrusor Contraction
A study by Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides, including compounds similar to N-Butyl-2-(methylamino)acetamide hydrochloride. These compounds were examined for their inhibitory activity on detrusor contraction, a function relevant in the treatment of overactive bladder conditions.
Metabolic Pathways in Herbicides
The metabolism of chloroacetamide herbicides in human and rat liver microsomes was explored in a study by Coleman et al. (2000). While the specific compound this compound is not directly mentioned, this research provides insight into the metabolic pathways of similar acetamide compounds.
Chemical Synthesis
In the field of synthetic chemistry, Limanto et al. (2006) described a method for producing carbinamines, which can be isolated as hydrochloride salts or acetamide derivatives. This method could potentially be applied in the synthesis of this compound.
Enzyme-Mediated Synthesis
Hu and Ziffer (1990) conducted a study on the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, a process involving the transformation of acetamide groups (Hu & Ziffer, 1990). This research is relevant to understanding the enzyme-mediated processes involving this compound.
Analyzing Supramolecular Assemblies
In a study by Cutrone et al. (2017), supramolecular assemblies were prepared using derivatives of N-methyl glycine and N,N dimethyl-β-alanine, similar to this compound. This research offers insights into the formation of nano and microstructures that could be applicable in biomedical applications.
Chemoselective Acetylation
The study of chemoselective acetylation of 2-aminophenol by Magadum & Yadav (2018) provides information relevant to the synthesis and modification of acetamide compounds, such as this compound.
Properties
IUPAC Name |
N-butyl-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6-8-2;/h8H,3-6H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHCZNXQGZSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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